molecular formula C19H13BrN2O2 B11539984 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]biphenyl-4-amine

Cat. No.: B11539984
M. Wt: 381.2 g/mol
InChI Key: RQOKBLXWVZQKNU-UHFFFAOYSA-N
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Description

{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a bromo and nitro substituent on the phenyl ring, which is conjugated with a biphenyl-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE typically involves the condensation of 4-bromo-3-nitrobenzaldehyde with biphenyl-4-amine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO).

Major Products Formed

    Reduction of Nitro Group: 4-amino-3-nitrophenyl derivative.

    Reduction of Imine Group: Biphenyl-4-amine derivative.

    Substitution of Bromo Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of {N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the imine group can form covalent bonds with nucleophilic sites in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    {N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]ANILINE: Similar structure but lacks the biphenyl moiety.

    {N}-[(1{E})-(4-CHLORO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE: Similar structure but with a chloro substituent instead of bromo.

Uniqueness

{N}-[(1{E})-(4-BROMO-3-NITROPHENYL)METHYLENE]BIPHENYL-4-AMINE is unique due to the presence of both bromo and nitro substituents, which confer distinct chemical reactivity and biological activity. The biphenyl moiety also enhances its potential for interactions with biological targets and its utility in materials science .

Properties

Molecular Formula

C19H13BrN2O2

Molecular Weight

381.2 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C19H13BrN2O2/c20-18-11-6-14(12-19(18)22(23)24)13-21-17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H

InChI Key

RQOKBLXWVZQKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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